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molecular formula C9H11FN2O5 B8806575 1-[(2'-Acetoxyethoxy)methyl]-5-fluorouracil

1-[(2'-Acetoxyethoxy)methyl]-5-fluorouracil

Cat. No. B8806575
M. Wt: 246.19 g/mol
InChI Key: MYQMYIYGAKRDIG-UHFFFAOYSA-N
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Patent
US04124765

Procedure details

N1 -acetoxyethoxymethyl-5-fluorouracil was reacted with 1N NaOH for 1 hour at 40° C. to obtain N1 -2-hydroxyethoxymethyl-5-fluorouracil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][O:7][CH2:8][N:9]1[CH:16]=[C:15]([F:17])[C:13](=[O:14])[NH:12][C:10]1=[O:11])(=O)C.[OH-].[Na+]>>[OH:4][CH2:5][CH2:6][O:7][CH2:8][N:9]1[CH:16]=[C:15]([F:17])[C:13](=[O:14])[NH:12][C:10]1=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCOCN1C(=O)NC(=O)C(=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCOCN1C(=O)NC(=O)C(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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